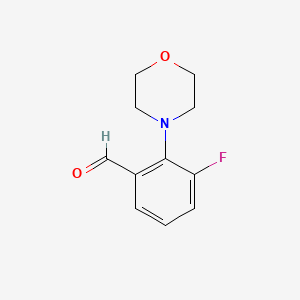

3-Fluoro-2-morpholinobenzaldehyde

Beschreibung

BenchChem offers high-quality 3-Fluoro-2-morpholinobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-2-morpholinobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoro-2-morpholin-4-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c12-10-3-1-2-9(8-14)11(10)13-4-6-15-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFOFAFGLSWNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649850 | |

| Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-35-8 | |

| Record name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Fluoro-2-morpholinobenzaldehyde

Introduction: The Strategic Importance of 3-Fluoro-2-morpholinobenzaldehyde in Modern Drug Discovery

3-Fluoro-2-morpholinobenzaldehyde is a key building block in contemporary medicinal chemistry. Its strategic importance lies in the unique combination of its structural features: a fluorinated benzaldehyde scaffold appended with a morpholine moiety. The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability and binding affinity to biological targets. The morpholine group, a "privileged structure" in drug discovery, often imparts favorable properties like improved solubility and pharmacokinetic profiles. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering both theoretical insights and practical, field-proven protocols for researchers and drug development professionals.

Synthetic Strategies: A Tale of Two Reactions

The synthesis of 3-Fluoro-2-morpholinobenzaldehyde can be efficiently achieved through two principal and powerful reactions in the synthetic organic chemist's toolkit: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these routes often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: Nucleophilic Aromatic Substitution (SNAr) - A Direct Approach

The SNAr pathway offers a direct and often high-yielding route to the target molecule. This strategy hinges on the reaction of a suitably activated difluorinated benzaldehyde with morpholine.

The Underlying Chemistry: Activating the Aromatic Ring

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] For this reaction to proceed, the aromatic ring must be rendered electron-deficient, a condition typically met by the presence of strong electron-withdrawing groups.[2] In the case of 2,3-difluorobenzaldehyde, the fluorine atoms themselves, being highly electronegative, contribute to the electrophilicity of the aromatic ring. The aldehyde group, while not as powerful as a nitro group, also acts as an electron-withdrawing group, further activating the ring towards nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3]

Synthesis of the Precursor: 2,3-Difluorobenzaldehyde

A reliable synthesis of the 2,3-difluorobenzaldehyde precursor is crucial for the success of the SNAr approach. One effective method involves the direct formylation of 1,2-difluorobenzene.[4]

Experimental Protocol: Synthesis of 2,3-Difluorobenzaldehyde [4]

-

Step 1: To a solution of 1,2-difluorobenzene in tetrahydrofuran (THF) cooled to -65°C under a nitrogen atmosphere, slowly add n-butyllithium (n-BuLi).

-

Step 2: After a brief stirring period, add N,N-dimethylformamide (DMF).

-

Step 3: Allow the reaction mixture to warm and then quench with an acidic aqueous solution.

-

Step 4: Extract the product with an organic solvent, wash, dry, and concentrate to afford 2,3-difluorobenzaldehyde.

The SNAr Reaction: Coupling 2,3-Difluorobenzaldehyde with Morpholine

With the precursor in hand, the SNAr reaction with morpholine can be performed. The key to a successful and selective reaction is the optimization of reaction conditions, including the choice of base, solvent, and temperature.[5]

Representative Experimental Protocol: Synthesis of 3-Fluoro-2-morpholinobenzaldehyde via SNAr

-

Step 1: To a solution of 2,3-difluorobenzaldehyde in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add morpholine.

-

Step 2: Add a suitable base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to act as a scavenger for the hydrofluoric acid byproduct.

-

Step 3: Heat the reaction mixture to a temperature typically ranging from 80 to 120°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Step 4: Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Step 5: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 6: Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-2-morpholinobenzaldehyde.

| Parameter | Condition | Rationale |

| Solvent | DMF, DMSO | High-boiling polar aprotic solvents facilitate the dissolution of reagents and promote the reaction rate. |

| Base | K₂CO₃, Et₃N | Neutralizes the HF formed during the reaction, driving the equilibrium towards the product. |

| Temperature | 80-120°C | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

Table 1. Key Reaction Parameters for the SNAr Synthesis of 3-Fluoro-2-morpholinobenzaldehyde.

Figure 1. Simplified workflow of the SNAr reaction.

Route 2: Buchwald-Hartwig Amination - A Catalytic Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] This method provides an alternative and often milder route to 3-Fluoro-2-morpholinobenzaldehyde.

The Underlying Chemistry: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[7] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-3-fluorobenzaldehyde to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form an amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding 3-Fluoro-2-morpholinobenzaldehyde and regenerating the Pd(0) catalyst.[8]

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands generally favoring the desired reductive elimination step.[7]

Synthesis of the Precursor: 2-Bromo-3-fluorobenzaldehyde

The synthesis of the 2-bromo-3-fluorobenzaldehyde precursor can be achieved through the oxidation of the corresponding benzyl alcohol.[9]

Experimental Protocol: Synthesis of 2-Bromo-3-fluorobenzaldehyde [9]

-

Step 1: To a solution of (2-bromo-3-fluorophenyl)methanol in a suitable solvent like dichloromethane, add an oxidizing agent such as manganese dioxide (MnO₂).

-

Step 2: Stir the reaction mixture, typically at a slightly elevated temperature, until the starting material is consumed.

-

Step 3: Filter the reaction mixture to remove the manganese salts and concentrate the filtrate to obtain 2-bromo-3-fluorobenzaldehyde.

The Buchwald-Hartwig Reaction: Coupling 2-Bromo-3-fluorobenzaldehyde with Morpholine

The palladium-catalyzed coupling of 2-bromo-3-fluorobenzaldehyde with morpholine requires careful selection of the catalyst, ligand, base, and solvent.

Representative Experimental Protocol: Synthesis of 3-Fluoro-2-morpholinobenzaldehyde via Buchwald-Hartwig Amination [10]

-

Step 1: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-3-fluorobenzaldehyde, a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a suitable phosphine ligand (e.g., XPhos or BINAP).

-

Step 2: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

-

Step 3: Add an anhydrous, non-polar solvent like toluene or dioxane, followed by the addition of morpholine.

-

Step 4: Heat the reaction mixture, typically between 80-110°C, and monitor its progress.

-

Step 5: Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

-

Step 6: Wash, dry, and concentrate the organic phase.

-

Step 7: Purify the crude product by column chromatography to afford 3-Fluoro-2-morpholinobenzaldehyde.

| Component | Example | Role in the Reaction |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precursor to the active Pd(0) catalyst.[7] |

| Ligand | XPhos, BINAP | Stabilizes the palladium catalyst and facilitates the catalytic cycle.[7] |

| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine, forming the active nucleophile.[7] |

| Solvent | Toluene, Dioxane | Anhydrous, non-polar solvents are typically used to prevent catalyst deactivation. |

Table 2. Key Components of the Buchwald-Hartwig Amination System.

Figure 2. The catalytic cycle of the Buchwald-Hartwig amination.

Characterization of 3-Fluoro-2-morpholinobenzaldehyde

The successful synthesis of 3-Fluoro-2-morpholinobenzaldehyde should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.5 ppm), the aromatic protons, and the protons of the morpholine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with C-F coupling), and the carbons of the morpholine ring.

-

¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.[11]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (209.22 g/mol ).[12]

Conclusion

The synthesis of 3-Fluoro-2-morpholinobenzaldehyde is readily achievable through either Nucleophilic Aromatic Substitution or Buchwald-Hartwig amination. The SNAr approach offers a direct and often cost-effective route, provided the difluorinated precursor is accessible. The Buchwald-Hartwig amination, while requiring a catalyst system, offers a high degree of reliability and functional group tolerance, making it a valuable alternative. The choice of synthetic strategy will ultimately be guided by factors such as precursor availability, desired scale, and the specific capabilities of the research laboratory. This guide has provided the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important building block for their drug discovery and development endeavors.

References

-

Organic Reactions. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102659544A - Method for preparing 2,3-difluorobenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

ResearchGate. (2025, August 5). STUDIES ON THE NUCLEOPHILIC AROMATIC SUBSTITUTION USING [18F]FLUORIDE IN METHOXY-SUBSTITUTED ORTHO-NITROBENZALDEHYDES | Request PDF. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,5-Difluorobenzaldehyde. Retrieved from [Link]

- Nolan, S. P., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from an academic journal article (specific source not fully cited in search result).

- Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.

- Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.

- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

-

PubMed. (2020, December 15). A Buchwald-Hartwig Protocol to Enable Rapid Linker Exploration of Cereblon E3-Ligase PROTACs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

-

MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]

-

ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

-

Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8 | C11H12FNO2. Retrieved from [Link]

-

Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved from [Link]

-

ResearchGate. (2021, December 4). (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

-

ResearchGate. (2026, January 2). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. CN102659544A - Method for preparing 2,3-difluorobenzaldehyde - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 9. 2-BROMO-3-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. appchemical.com [appchemical.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-2-morpholinobenzaldehyde

This guide provides a detailed technical analysis of the expected spectroscopic data for the novel compound 3-Fluoro-2-morpholinobenzaldehyde. As experimental spectra for this specific molecule are not widely available in the public domain, this document serves as a predictive framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will construct a comprehensive spectral profile. This guide is designed to be a practical tool for the identification and characterization of this and structurally related molecules.

Molecular Structure and Spectroscopic Overview

The unique arrangement of a fluorine atom, a morpholine ring, and an aldehyde group on the benzaldehyde scaffold of 3-Fluoro-2-morpholinobenzaldehyde imparts a distinct electronic and steric environment. Spectroscopic analysis is therefore crucial for confirming its synthesis and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For 3-Fluoro-2-morpholinobenzaldehyde, both ¹H and ¹³C NMR will provide a wealth of information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons, and the protons of the morpholine ring. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and aldehyde groups, and the electron-donating effect of the morpholine nitrogen.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.2 | s | - |

| Aromatic (H-4, H-5, H-6) | 7.0 - 7.8 | m | Various J-couplings |

| Morpholine (-N-CH₂-) | 3.0 - 3.4 | t | ~4.5 |

| Morpholine (-O-CH₂-) | 3.8 - 4.1 | t | ~4.5 |

-

Aldehyde Proton: This proton will appear as a sharp singlet in the downfield region (δ 9.8-10.2 ppm) due to the strong deshielding effect of the carbonyl group.

-

Aromatic Protons: The three aromatic protons will exhibit a complex multiplet pattern in the range of δ 7.0-7.8 ppm. The exact chemical shifts and splitting patterns will be determined by the combined electronic effects of the three different substituents. The fluorine atom will introduce additional splitting (J-coupling) to the adjacent protons.

-

Morpholine Protons: The morpholine ring typically displays a chair conformation in solution. The four protons on the carbons adjacent to the nitrogen are expected to appear as a triplet around δ 3.0-3.4 ppm, while the four protons on the carbons adjacent to the oxygen will be further downfield, appearing as a triplet around δ 3.8-4.1 ppm.[1]

Caption: Molecular structure of 3-Fluoro-2-morpholinobenzaldehyde.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-F) | 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| Aromatic (C-N) | 145 - 150 |

| Aromatic (C-CHO) | 135 - 140 |

| Aromatic (C-H) | 115 - 130 |

| Morpholine (-N-C-) | 48 - 52 |

| Morpholine (-O-C-) | 66 - 70 |

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, appearing in the δ 190-195 ppm region.

-

Aromatic Carbons: The aromatic carbons will resonate between δ 115-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. The carbons ortho and meta to the fluorine will show smaller C-F couplings.

-

Morpholine Carbons: The carbons of the morpholine ring will appear as two distinct signals. The carbons adjacent to the nitrogen will be around δ 48-52 ppm, while those adjacent to the more electronegative oxygen will be further downfield at δ 66-70 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820 - 2850 and 2720 - 2750 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Carbonyl (C=O) Stretch | 1690 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | 1580 - 1620 and 1450 - 1500 | Medium to Strong |

| C-F Stretch | 1200 - 1250 | Strong |

| C-O Stretch (Morpholine) | 1100 - 1150 | Strong |

| C-N Stretch (Morpholine) | 1180 - 1220 | Medium |

-

Carbonyl Stretch: A strong, sharp absorption band between 1690-1710 cm⁻¹ is the most characteristic signal for the aldehyde C=O group.[2][3] Conjugation with the aromatic ring lowers this frequency compared to an aliphatic aldehyde.[4]

-

Aldehyde C-H Stretch: Two characteristic, albeit weaker, bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ for the aldehyde C-H stretch.[5] The latter is particularly diagnostic for aldehydes.[2]

-

C-F Stretch: A strong absorption due to the C-F bond stretch is predicted in the 1200-1250 cm⁻¹ region.

-

Morpholine Stretches: The C-O and C-N stretching vibrations of the morpholine ring will give rise to strong and medium bands in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula of 3-Fluoro-2-morpholinobenzaldehyde is C₁₁H₁₂FNO₂. The expected exact mass of the molecular ion peak [M]⁺ would be approximately 209.0852 m/z.

-

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation. Plausible fragmentation pathways include:

-

Loss of the aldehyde proton (-1) to give a peak at m/z 208.

-

Loss of the formyl group (-29) to give a fragment at m/z 180.

-

Cleavage of the morpholine ring, which is a common fragmentation pathway for morpholine-containing compounds.[6] This could involve the loss of C₂H₄O or C₂H₅N fragments.

-

A McLafferty-type rearrangement is also possible if energetically favorable.

-

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581) [hmdb.ca]

- 3. 2-METHOXY-4-MORPHOLIN-4-YL-BENZALDEHYDE(404009-68-3) 1H NMR [m.chemicalbook.com]

- 4. 4-Morpholinobenzaldehyde | C11H13NO2 | CID 291349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Fluoro-4-(4-morpholinyl)benzaldehyde | 495404-90-5 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-Fluoro-2-morpholinobenzaldehyde

CAS Number: 736991-35-8

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

3-Fluoro-2-morpholinobenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable intermediate in the synthesis of complex organic molecules, particularly within the realm of drug discovery and development. Its strategic importance stems from the unique interplay of its three key functional components: a reactive aldehyde group, a stabilizing and solubilizing morpholine moiety, and a metabolically robust fluorine atom. This guide provides a comprehensive technical overview of its synthesis, reactivity, spectroscopic properties, and applications, offering insights for its effective utilization in research and development.

The incorporation of a fluorine atom into a drug candidate can significantly enhance its metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, fluorine can modulate the acidity or basicity of nearby functional groups and participate in favorable protein-ligand interactions.[1] The morpholine group is considered a "privileged structure" in medicinal chemistry, often imparting improved aqueous solubility, metabolic stability, and favorable pharmacokinetic properties to a molecule.[1] The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures.[1]

Molecular and Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-2-morpholinobenzaldehyde is presented in the table below.

| Property | Value | Source |

| CAS Number | 736991-35-8 | [2] |

| Molecular Formula | C₁₁H₁₂FNO₂ | [2] |

| Molecular Weight | 209.22 g/mol | [1] |

| IUPAC Name | 3-fluoro-2-morpholin-4-ylbenzaldehyde | [1] |

| SMILES | O=Cc1cccc(c1N1CCOCC1)F | [2] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Purity | Typically >95% | [2] |

Synthesis of 3-Fluoro-2-morpholinobenzaldehyde: A Plausible Synthetic Approach

The proposed synthesis involves the nucleophilic substitution of a fluorine atom at the 2-position of a suitable difluorobenzaldehyde derivative with morpholine. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent aldehyde group.

Experimental Protocol: Proposed Synthesis of 3-Fluoro-2-morpholinobenzaldehyde

Disclaimer: This is a theoretical protocol and should be optimized and validated in a laboratory setting.

Materials:

-

2,3-Difluorobenzaldehyde

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in DMSO, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-Fluoro-2-morpholinobenzaldehyde.

Caption: Synthetic utility and potential applications.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Spectral Features |

| ¹H NMR | - Aldehyde proton (CHO): A singlet between δ 9.8-10.2 ppm.- Aromatic protons: Multiplets in the range of δ 7.0-7.8 ppm.- Morpholine protons (O-CH₂): A triplet around δ 3.7-3.9 ppm.- Morpholine protons (N-CH₂): A triplet around δ 3.0-3.3 ppm. |

| ¹³C NMR | - Aldehyde carbon (CHO): A signal around δ 190-195 ppm.- Aromatic carbons: Signals in the range of δ 115-160 ppm. The carbon attached to fluorine will show a large ¹JCF coupling constant.- Morpholine carbons (O-CH₂): A signal around δ 66-68 ppm.- Morpholine carbons (N-CH₂): A signal around δ 50-53 ppm. |

| ¹⁹F NMR | - A single resonance for the fluorine atom on the aromatic ring, likely in the range of -110 to -130 ppm (relative to CFCl₃). |

| IR (Infrared) | - C=O stretch (aldehyde): A strong absorption band around 1690-1710 cm⁻¹.- C-F stretch: An absorption band around 1200-1300 cm⁻¹.- C-O-C stretch (morpholine): An absorption band around 1110-1130 cm⁻¹. |

| Mass Spec. | - [M]+: Expected at m/z = 209.08. |

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-Fluoro-2-morpholinobenzaldehyde is not widely available. However, based on the SDS of structurally related compounds such as 3-fluorobenzaldehyde and 3-fluoro-2-hydroxybenzaldehyde, the following precautions should be taken. [3][4]

-

Hazard Statements (Expected):

-

Precautionary Statements (Recommended):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [4] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [4] * P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [1] * P302+P352: IF ON SKIN: Wash with plenty of water. [4] * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] Handling:

-

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [3]* Avoid contact with skin, eyes, and clothing. [3]* Keep away from heat, sparks, and open flames. [3] Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. [3]

Conclusion

3-Fluoro-2-morpholinobenzaldehyde is a strategically designed synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its unique combination of a reactive aldehyde, a solubilizing and metabolically robust morpholine ring, and a stabilizing fluorine atom makes it a valuable tool for the construction of novel bioactive molecules. While further research is needed to fully explore its synthetic applications, this guide provides a solid foundation for researchers looking to incorporate this versatile building block into their synthetic strategies.

References

- Supporting Information. Chem. Commun., 2014, 50, 2330–2333.

- 3-Fluoro-2-morpholinobenzaldehyde | 736991-35-8 | Benchchem. (URL not provided)

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- 3-Fluoro-2-hydroxybenzaldehyde - Synquest Labs. (URL not provided)

- 3-Fluoro-2-morpholinobenzaldehyde | 736991-35-8 | Benchchem. (URL not provided)

- 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL not provided)

- 19F NMR Reference Standards. (URL not provided)

- 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE | 736991-35-8 | C11H12FNO2 - Appchem. (URL not provided)

- 1H and 13C NMR spectra of N-substituted morpholines - PubMed. Magn Reson Chem. 2005 Aug;43(8):673-5.

- 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. (URL not provided)

- 3-Fluoro-2-hydroxybenzaldehyde - SAFETY D

- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (URL not provided)

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv

- SAFETY DATA SHEET - Fisher Scientific. (URL not provided)

- multinuclear nmr fluorine-19. (URL not provided)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not provided)

- Pd-Catalyzed Ortho C–H Hydroxylation of Benzaldehydes Using a Transient Directing Group | Organic Letters - ACS Public

- Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbam

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-morpholinobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the predicted and experimentally determined physicochemical properties of 3-Fluoro-2-morpholinobenzaldehyde, a compound of interest in medicinal chemistry and synthetic organic chemistry.[1] As a fluorinated benzaldehyde derivative, its unique electronic and steric characteristics make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications.[1] This document details the structural features, predicted properties, and outlines rigorous, field-proven experimental protocols for the determination of key parameters such as solubility, lipophilicity (LogP/LogD), and acidity (pKa). The methodologies are presented with a focus on their practical application in a drug discovery and development setting, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Strategic Importance of 3-Fluoro-2-morpholinobenzaldehyde

3-Fluoro-2-morpholinobenzaldehyde (CAS No. 736991-35-8) is a substituted aromatic aldehyde that integrates several key structural motifs of interest to medicinal chemists.[2][3] The presence of a fluorine atom can significantly alter the electronic properties of the aromatic ring and the reactivity of the aldehyde group.[1] In drug design, fluorine substitution is a common strategy to enhance metabolic stability and modulate binding interactions with biological targets.[1] Furthermore, the morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, often incorporated to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1]

The aldehyde functional group offers a versatile handle for a wide array of chemical transformations, positioning 3-Fluoro-2-morpholinobenzaldehyde as a crucial intermediate in the synthesis of diverse compound libraries for screening and lead optimization.[1] Understanding its fundamental physicochemical properties is paramount for its effective utilization in synthetic chemistry and for predicting the drug-like characteristics of its derivatives.[4]

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Molecular Formula | C₁₁H₁₂FNO₂ | [1][2] |

| Molecular Weight | 209.22 g/mol | [1][2] |

| Boiling Point | 335.0 ± 42.0 °C | [5] |

| Density | 1.240 ± 0.06 g/cm³ | [5] |

| pKa | 3.69 ± 0.40 | [5] |

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental characterization of 3-Fluoro-2-morpholinobenzaldehyde. These methods are standard in the pharmaceutical industry for their reliability and relevance to drug development.[6]

Aqueous Solubility

Rationale: Aqueous solubility is a critical determinant of a drug candidate's absorption and distribution.[7] Poor solubility can lead to low bioavailability and challenging formulation development. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.[8]

Experimental Protocol: Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Fluoro-2-morpholinobenzaldehyde to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

-

Ensure a solid excess is visible to confirm saturation.

-

-

Equilibration:

-

Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[9]

-

-

Phase Separation:

-

After equilibration, allow the suspension to stand undisturbed for a sufficient time for the undissolved solid to settle.

-

Alternatively, centrifuge the sample to pellet the excess solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol).

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 3-Fluoro-2-morpholinobenzaldehyde of known concentrations.

-

Calculate the solubility from the concentration of the saturated solution.

-

Diagram: Aqueous Solubility Determination Workflow

Caption: Workflow for thermodynamic solubility determination.

Lipophilicity: LogP and LogD

Rationale: Lipophilicity, the affinity of a compound for a non-polar environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance.[7] LogP is the partition coefficient for the neutral form of a molecule between octanol and water, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[10] The shake-flask method is a reliable approach for determining LogD.[10][11]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

-

Solvent Preparation:

-

Pre-saturate 1-octanol with PBS (pH 7.4) and vice versa by vigorously mixing equal volumes of the two solvents and allowing the layers to separate.[10]

-

-

Sample Preparation:

-

Prepare a stock solution of 3-Fluoro-2-morpholinobenzaldehyde in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a mixture of the pre-saturated 1-octanol and PBS (pH 7.4).[11]

-

-

Partitioning:

-

Vigorously shake or vortex the mixture for a set period (e.g., 1 hour) to facilitate partitioning.[11]

-

Allow the phases to separate completely, which can be aided by centrifugation.

-

-

Concentration Measurement:

-

Carefully sample both the aqueous and octanol layers.

-

Measure the concentration of the compound in each phase using HPLC or LC-MS.[11]

-

-

Calculation:

-

LogD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )[12]

-

Diagram: LogD Determination Workflow

Caption: Experimental workflow for LogD determination.

Acidity: pKa Determination

Rationale: The acid dissociation constant (pKa) defines the ionization state of a compound at a given pH.[13] This is critical as ionization affects solubility, permeability, and target binding. For a compound like 3-Fluoro-2-morpholinobenzaldehyde, the morpholine nitrogen is expected to be basic. Potentiometric titration is a classic and accurate method for pKa determination.[13]

Experimental Protocol: Potentiometric Titration

-

Sample Preparation:

-

Dissolve an accurately weighed amount of 3-Fluoro-2-morpholinobenzaldehyde in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

-

Titration Setup:

-

Use a calibrated pH electrode and an automated titrator.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic morpholine nitrogen.

-

-

Data Collection:

-

Record the pH of the solution as a function of the volume of titrant added.

-

-

pKa Calculation:

-

Plot the pH versus the volume of titrant.

-

The pKa corresponds to the pH at the half-equivalence point of the titration curve.[13]

-

Alternatively, specialized software can be used to analyze the titration data and determine the pKa values.

-

Diagram: pKa Determination Logic

Caption: Logical flow for pKa determination via titration.

Chemical Stability

Rationale: Understanding the chemical stability of a compound is essential for determining its shelf-life and compatibility with formulation excipients. Benzaldehyde derivatives can be susceptible to oxidation.[14]

Protocol: Forced Degradation Study

-

Stress Conditions:

-

Prepare solutions of 3-Fluoro-2-morpholinobenzaldehyde in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Photolytic: Exposure to UV light

-

Thermal: Elevated temperature (e.g., 60°C)[14]

-

-

-

Time Points:

-

Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Analysis:

-

Use a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining at each time point.

-

-

Evaluation:

-

Determine the degradation pathways and the rate of degradation under each stress condition. This provides insight into the compound's inherent stability.[7]

-

Conclusion

The physicochemical properties of 3-Fluoro-2-morpholinobenzaldehyde are fundamental to its application as a synthetic building block and in the development of novel chemical entities. The protocols outlined in this guide provide a robust framework for the experimental determination of its solubility, lipophilicity, pKa, and stability. Accurate characterization of these parameters is a critical step in the drug discovery and development process, enabling informed decisions in lead optimization, formulation, and preclinical evaluation. The interplay of the fluoro, morpholino, and aldehyde functionalities makes this a compound of significant interest, and a thorough understanding of its properties will undoubtedly facilitate its use in advancing chemical and pharmaceutical research.

References

-

Appchem. (n.d.). 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

-

National Toxicology Program. (1990). TR-378: Benzaldehyde (CASRN 100-52-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). Retrieved from [Link]

-

Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

-

Di, L., & Kerns, E. H. (2003). Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques. PMC - NIH. Retrieved from [Link]

-

Manshadi, M. K., et al. (2019). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Ritchie, T. J. (2019). LogD. Cambridge MedChem Consulting. Retrieved from [Link]

-

Sotomayor, J., et al. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Retrieved from [Link]

-

Syngene. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

University of California, Davis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Vichem. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. appchemical.com [appchemical.com]

- 3. 3-Fluoro-2-(N-morpholino)-benzaldehyde | 736991-35-8 [sigmaaldrich.com]

- 4. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 5. 3-FLUORO-2-(N-MORPHOLINO)-BENZALDEHYDE CAS#: 736991-35-8 [amp.chemicalbook.com]

- 6. Physicochemical profiling in drug research: a brief survey of the state-of-the-art of experimental techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. enamine.net [enamine.net]

- 12. acdlabs.com [acdlabs.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Crystal structure of "3-Fluoro-2-morpholinobenzaldehyde"

An In-depth Technical Guide to the Crystallographic Analysis of 3-Fluoro-2-morpholinobenzaldehyde

Abstract

This technical guide provides a comprehensive, field-proven framework for the determination and analysis of the single-crystal X-ray structure of 3-Fluoro-2-morpholinobenzaldehyde. While a definitive published structure for this specific compound is not currently available in open crystallographic databases, this document serves as an expert-level protocol and interpretive guide for researchers in medicinal chemistry and drug development. We will detail the entire workflow, from rational chemical synthesis and single-crystal cultivation to advanced crystallographic data acquisition, structure solution, refinement, and in-depth analysis of potential molecular and supramolecular features. The causality behind each experimental choice is explained to ensure both scientific integrity and successful replication. This guide is structured to empower researchers to generate and interpret high-quality crystallographic data for this and similar pharmacologically relevant molecules.

Introduction: The Therapeutic Potential of the Fluorinated Morpholinobenzaldehyde Scaffold

The convergence of a fluorinated aromatic ring and a morpholine moiety within a single molecular scaffold represents a powerful strategy in modern drug discovery. The morpholine ring, often considered a "privileged structure," is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and to serve as a versatile synthetic handle.[1][2] Its flexible, chair-like conformation can be crucial for optimizing interactions with biological targets.[3][4] Concurrently, the strategic placement of fluorine atoms on aromatic systems is a cornerstone of medicinal chemistry, used to modulate metabolic pathways, improve binding affinity through unique non-covalent interactions, and enhance pharmacokinetic profiles.[5][6][7][8]

The title compound, 3-Fluoro-2-morpholinobenzaldehyde, combines these valuable features. The ortho-morpholino, meta-fluoro substitution pattern creates a unique electronic and steric environment. A definitive understanding of its three-dimensional structure at atomic resolution is therefore critical for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SCXRD) is the unequivocal method for obtaining such detailed structural information, revealing precise bond lengths, angles, conformational preferences, and the landscape of intermolecular interactions that govern its solid-state properties.[9][10][11]

This guide provides the complete methodology to achieve this goal.

Part 1: Synthesis and Cultivation of Diffraction-Quality Single Crystals

The foundation of any crystallographic study is the availability of high-purity, single crystals of suitable size and quality. This section outlines a robust protocol for the synthesis and crystallization of 3-Fluoro-2-morpholinobenzaldehyde.

Proposed Synthesis

A plausible and efficient synthetic route involves a nucleophilic aromatic substitution or a palladium-catalyzed Buchwald-Hartwig amination reaction. The starting material, 2,3-difluorobenzaldehyde, is commercially available and provides the necessary fluorine at the 3-position.

Protocol: Synthesis of 3-Fluoro-2-morpholinobenzaldehyde

-

Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,3-difluorobenzaldehyde (1.0 eq), morpholine (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Solvent: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel to yield the pure 3-Fluoro-2-morpholinobenzaldehyde.

Cultivation of Single Crystals

Growing single crystals is often more of an art than a science, requiring patience and systematic screening of conditions. The primary goal is to achieve a state of supersaturation slowly, allowing for the formation of a single nucleation point from which a crystal can grow in an ordered fashion.[5][6]

Mandatory Visualization: Crystallization Workflow The following diagram illustrates the logical flow from a purified compound to diffraction-quality single crystals.

Caption: Workflow for growing single crystals of small organic molecules.

Experimental Protocols for Crystallization:

-

Method 1: Slow Evaporation This is the simplest method for growing crystals.[3]

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane).

-

Filter the solution through a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.

-

Cover the vial with a cap or parafilm with a few small holes punched in it. This allows the solvent to evaporate slowly over several days to weeks.

-

Place the vial in a vibration-free location and monitor for crystal growth.

-

-

Method 2: Vapor Diffusion This technique is highly successful and allows for fine control over the rate of crystallization.[8][12]

-

Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble, e.g., dichloromethane or THF).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed jar that contains a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., hexane or pentane). The "poor" solvent should be more volatile than the "good" solvent.

-

Over time, the vapor from the anti-solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.

-

Data Presentation: Solvent Selection Table

| Solvent System (Good/Poor) | Boiling Point (°C) (Good) | Boiling Point (°C) (Poor) | Method Suitability | Rationale |

| Dichloromethane / Hexane | 40 | 69 | Vapor Diffusion | High volatility difference, commonly successful for moderately polar compounds. |

| Ethyl Acetate / Heptane | 77 | 98 | Slow Evaporation, Vapor Diffusion | Good for compounds of intermediate polarity. |

| Ethanol | 78 | N/A | Slow Evaporation, Slow Cooling | A polar protic solvent that can form hydrogen bonds, potentially leading to different crystal packing. |

| Toluene / Pentane | 111 | 36 | Vapor Diffusion | The large difference in boiling points allows for slow, controlled diffusion. |

Part 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

Once a suitable crystal is obtained, the next phase is to determine its atomic structure using X-ray diffraction.

Data Collection

-

Crystal Selection: Under a microscope, select a single crystal with well-defined faces and dimensions of approximately 0.1-0.3 mm in all directions. The crystal should be clear and free of cracks or defects.

-

Mounting: Mount the selected crystal on a cryo-loop using a cryoprotectant oil (e.g., Paratone-N).

-

Data Acquisition: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically at 100 K) is used to flash-cool the crystal, which minimizes thermal motion and radiation damage. Data is collected by rotating the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and recording the diffraction pattern on a detector.

Structure Solution and Refinement

The collected diffraction data (intensities and positions of spots) are used to solve and refine the crystal structure. This process is typically carried out using a software suite like SHELX or Olex2.[13][14][15]

Mandatory Visualization: Crystallographic Workflow

Caption: Standard workflow for single-crystal structure determination.

Protocol: Structure Solution and Refinement using SHELXL

-

Structure Solution: The phase problem is typically solved using "direct methods," which are implemented in programs like SHELXS or SHELXT. This provides an initial electron density map and a preliminary model of the molecular structure.[16]

-

Initial Refinement: The initial model is refined against the experimental data. This involves adjusting the atomic coordinates and isotropic displacement parameters (modeling atoms as spheres) to improve the agreement between the calculated and observed diffraction data.

-

Anisotropic Refinement: All non-hydrogen atoms are typically refined anisotropically, meaning their thermal motion is modeled as ellipsoids. This provides a more accurate model of the electron density.

-

Hydrogen Atom Placement: Hydrogen atoms are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom.

-

Final Refinement Cycles: The model is refined until convergence is reached, indicated by minimal shifts in atomic parameters and a stable R-factor (a measure of the agreement between the model and the data). A final difference Fourier map should show no significant residual electron density peaks.

Part 3: Predictive Analysis and Interpretation

Without an experimentally determined structure, we can still predict key structural features based on known chemical principles and analysis of related compounds. This section guides the researcher on what to analyze once a structure is solved.

Molecular Conformation

-

Morpholine Ring: The morpholine ring is expected to adopt a chair conformation, which is its most stable form.[17][18][19][20] The nitrogen atom's lone pair and the C-N bond to the aromatic ring can be either axial or equatorial. Spectroscopic and computational studies on morpholine itself show a preference for the N-H bond to be in the equatorial position.[17][20] The bulky benzaldehyde group would likely also favor an equatorial position to minimize steric hindrance.

-

Substituent Orientation: The relative orientation of the aldehyde and morpholine groups will be of significant interest. There is a possibility of an intramolecular hydrogen bond between the aldehyde's carbonyl oxygen and a hydrogen on the carbon atom of the morpholine ring adjacent to the nitrogen (a C-H···O interaction), which could influence the planarity of the molecule. Similarly, interactions involving the fluorine atom (e.g., C-H···F) could be present.[21]

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice is dictated by a network of non-covalent interactions. Analysis of these interactions is crucial for understanding the material's properties and for identifying potential pharmacophoric interactions.

-

Visualization: Software such as Mercury is an excellent tool for visualizing crystal packing and analyzing intermolecular contacts.[9][22]

-

Hirshfeld Surface Analysis: This is a powerful method to visualize and quantify intermolecular interactions in a crystal.[2][4][7][10][23] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Mandatory Visualization: Hirshfeld Surface Concept

Caption: Conceptual diagram of Hirshfeld surface analysis.

Conclusion

This technical guide provides a rigorous and comprehensive roadmap for the synthesis, crystallization, and complete crystallographic characterization of 3-Fluoro-2-morpholinobenzaldehyde. By following the detailed protocols and applying the analytical frameworks described, researchers can obtain a definitive three-dimensional structure of this medicinally important scaffold. This structural data will be invaluable for understanding its conformational preferences, identifying key intermolecular interactions, and ultimately, for guiding the rational design of new and more effective therapeutic agents. The self-validating nature of the described crystallographic workflow ensures that the resulting structural model will be of the highest quality and scientific integrity.

References

Sources

- 1. Mercury (crystallography) - Wikipedia [en.wikipedia.org]

- 2. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Slow Evaporation Method [people.chem.umass.edu]

- 4. mdpi.com [mdpi.com]

- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 8. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]

- 13. youtube.com [youtube.com]

- 14. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ocw.mit.edu [ocw.mit.edu]

- 17. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 23. mdpi.com [mdpi.com]

Quantum Chemical Blueprint for 3-Fluoro-2-morpholinobenzaldehyde: A Technical Guide for Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive and scientifically grounded framework for the quantum chemical analysis of 3-Fluoro-2-morpholinobenzaldehyde. Designed for researchers, scientists, and drug development professionals, this document details the theoretical and practical application of Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. The presented protocols are designed to be self-validating, emphasizing the causal reasoning behind methodological choices. This guide serves as a robust template for conducting in-silico investigations of similarly complex organic molecules, with all technical claims substantiated by authoritative, verifiable references.

Introduction: The Strategic Imperative of Computational Chemistry in Drug Discovery

The path from a promising lead compound to a clinically approved therapeutic is notoriously long, costly, and fraught with attrition. Quantum chemical calculations have become an indispensable tool in modern drug discovery, offering a powerful lens to predict and understand molecular properties at the atomic level before embarking on costly and time-consuming synthetic efforts.[1][2][3] By providing detailed insights into electronic structure and reactivity, these computational methods de-risk the development process and facilitate the rational design of more effective and safer drugs.[4][5]

3-Fluoro-2-morpholinobenzaldehyde is a compelling scaffold for medicinal chemistry, featuring a unique interplay of functional groups. The potent electron-withdrawing nature of the fluorine atom, combined with the electron-donating morpholine moiety and the reactive aldehyde, creates a distinct electronic and steric environment.[6] Understanding this intricate balance is crucial for predicting the molecule's reactivity, intermolecular interactions, and ultimately, its potential as a therapeutic agent. This guide provides a rigorous, step-by-step protocol for the comprehensive quantum chemical characterization of 3-Fluoro-2-morpholinobenzaldehyde using Density Functional Theory (DFT).

Methodology: A Framework for Rigorous and Reproducible In-Silico Analysis

The credibility of computational predictions hinges on the judicious selection of methodology. This section outlines a robust and self-validating approach to ensure the accuracy and reliability of the calculated properties.

Foundational Theory: Density Functional Theory (DFT)

For a molecule of the size and complexity of 3-Fluoro-2-morpholinobenzaldehyde, DFT provides an optimal balance of computational efficiency and accuracy.[2][3] This guide employs the widely-used B3LYP hybrid functional, which has a proven track record of providing reliable results for a vast range of organic molecules.[7][8] To ensure a comprehensive description of the electronic structure, we will utilize the 6-311++G(d,p) basis set.[9] The inclusion of diffuse functions (++) is critical for accurately modeling non-covalent interactions, while polarization functions (d,p) account for the anisotropic nature of electron distribution around atoms.[10]

The Computational Workflow: A Step-by-Step Overview

The quantum chemical analysis follows a logical and sequential workflow, as depicted below. Each step builds upon the previous one, ensuring a thorough and validated investigation.

Figure 1: A schematic representation of the quantum chemical calculation workflow.

Detailed Experimental Protocol: From Structure to Properties

-

Input Structure Generation:

-

Construct the 2D chemical structure of 3-Fluoro-2-morpholinobenzaldehyde using a molecular editor such as GaussView or Avogadro.

-

Perform an initial 3D conversion and preliminary geometry cleanup to obtain a reasonable starting conformation.

-

Save the atomic coordinates in a format compatible with the chosen quantum chemistry software (e.g., .gjf for Gaussian).

-

-

Input File Preparation:

-

Create a text-based input file with the following essential keywords:

-

#p B3LYP/6-311++G(d,p) Opt Freq: This command line instructs the software to perform a geometry optimization (Opt) followed by a frequency calculation (Freq) using the B3LYP functional and the 6-311++G(d,p) basis set. The p keyword requests additional output for detailed analysis.

-

A descriptive title for the calculation.

-

0 1: Specifies a neutral molecule (charge 0) with a singlet spin multiplicity (1).

-

The Cartesian coordinates of the atoms obtained in the previous step.

-

-

-

Job Submission and Execution:

-

Submit the prepared input file to a quantum chemistry software package like Gaussian or ORCA.

-

-

Validation of the Optimized Geometry:

-

Upon successful completion of the calculation, carefully examine the output file to confirm that the geometry optimization has converged successfully.

-

The frequency analysis serves as a crucial validation step. The absence of any imaginary frequencies confirms that the optimized structure represents a true local minimum on the potential energy surface.

-

Anticipated Results and Scientific Interpretation

This section outlines the expected outcomes of the quantum chemical calculations and discusses their significance in the context of drug development.

Optimized Molecular Geometry

The geometry optimization will yield the most stable three-dimensional arrangement of the atoms in 3-Fluoro-2-morpholinobenzaldehyde. A detailed analysis of the geometric parameters is essential:

-

Bond Lengths and Angles: Deviations from standard bond lengths can reveal the electronic influence of the substituents. For example, the C-F and C=O bond lengths will reflect the electronic environment of the aromatic ring.

-

Dihedral Angles: The torsional angles between the morpholine ring, the aromatic ring, and the aldehyde group will define the molecule's overall shape and steric profile, which are critical for receptor binding.

Table 1: Predicted Key Geometrical Parameters for 3-Fluoro-2-morpholinobenzaldehyde (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value |

| C-F Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.21 Å |

| C-N (morpholine) Bond Length | ~1.38 Å |

| Dihedral Angle (O=C-Car-N) | ~0° or ~180° (indicating near planarity) |

Electronic Landscape: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's chemical reactivity and electronic transitions.[5]

-

HOMO: As the orbital most likely to donate electrons, the HOMO is expected to be localized on the electron-rich morpholine nitrogen and the aromatic ring.

-

LUMO: As the orbital most likely to accept electrons, the LUMO is anticipated to be distributed over the electron-deficient aldehyde group and the fluorinated aromatic ring.

-

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO is a key descriptor of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Figure 2: A conceptual diagram illustrating the relationship between the HOMO, LUMO, and the energy gap.

Mapping Reactivity: The Molecular Electrostatic Potential (MEP)

The MEP is a powerful visualization tool that maps the electrostatic potential onto the electron density surface of the molecule. This provides an intuitive guide to its reactive sites.

-

Red (Negative) Regions: These areas of high electron density are susceptible to electrophilic attack. For 3-Fluoro-2-morpholinobenzaldehyde, these are expected to be concentrated around the carbonyl oxygen and the fluorine atom.

-

Blue (Positive) Regions: These electron-deficient regions are prone to nucleophilic attack. The aldehyde hydrogen and the aromatic protons are likely to be in these positively charged regions.

Spectroscopic Signature: Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) and Raman spectrum, which can be invaluable for the structural confirmation of the synthesized compound. Key vibrational modes to identify include:

-

C=O Stretch: A strong and characteristic absorption is expected around 1700 cm⁻¹.

-

C-F Stretch: A strong absorption band is anticipated in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H Stretches: These typically appear above 3000 cm⁻¹.

Advanced Computational Protocols for Deeper Mechanistic Insight

To further enhance the understanding of 3-Fluoro-2-morpholinobenzaldehyde's potential as a drug candidate, the following advanced calculations are recommended:

-

Natural Bond Orbital (NBO) Analysis: To quantify intramolecular charge transfer and hyperconjugative interactions.

-

Quantum Theory of Atoms in Molecules (QTAIM): To characterize the nature and strength of chemical bonds.

-

Time-Dependent DFT (TD-DFT): To predict the electronic absorption (UV-Vis) spectrum and gain insight into the molecule's photophysical properties.

-

Molecular Docking and Molecular Dynamics (MD) Simulations: To investigate the binding mode and affinity of the molecule within the active site of a specific biological target.

Conclusion and Strategic Outlook

This technical guide has presented a detailed and robust protocol for the quantum chemical investigation of 3-Fluoro-2-morpholinobenzaldehyde. The insights derived from these calculations, encompassing its three-dimensional structure, electronic properties, and spectroscopic signatures, provide a solid theoretical foundation for understanding its chemical behavior. This in-silico characterization is a critical first step in evaluating its potential as a valuable building block in drug discovery.

The next logical steps involve the experimental synthesis and validation of the predicted properties through spectroscopic and other analytical techniques. Furthermore, the computational models presented here can be extended to include solvent effects and to explore the molecule's interactions with specific biological targets through molecular docking and dynamics simulations. The synergy between these computational and experimental approaches is paramount for accelerating the discovery and optimization of novel therapeutic agents.

References

-

Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab. Retrieved from [Link]

-

Density Functional Theory (DFT) - Computational Chemistry Glossary. Deep Origin. Retrieved from [Link]

-

Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. MDPI. Retrieved from [Link]

-

Role of DFT in Drug Design: A Mini Review. Longdom Publishing. Retrieved from [Link]

-

Applications of density functional theory in COVID-19 drug modeling. (2021). PubMed Central - NIH. Retrieved from [Link]

-

Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. (2005). PubMed Central - NIH. Retrieved from [Link]

-

Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. (2005). PubMed. Retrieved from [Link]

-

Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. (2001). ACS Publications. Retrieved from [Link]

-

Calculating Accurate Proton Chemical Shifts of Organic Molecules with Density Functional Methods and Modest Basis Sets. FOLIA. Retrieved from [Link]

-

Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. (2023). AIP Publishing. Retrieved from [Link]

-

Basis set effects on calculated geometries: 6-311++G vs. aug-cc-pVDZ.** (2004). PubMed. Retrieved from [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (2007). ACS Publications. Retrieved from [Link]

-

ubiquity of B3LYP/6-31G : r/chemistry. (2016). Reddit. Retrieved from [Link]

-

Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020). ResearchGate. Retrieved from [Link]

Sources

- 1. dockdynamics.com [dockdynamics.com]

- 2. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 3. longdom.org [longdom.org]

- 4. mdpi.com [mdpi.com]

- 5. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-2-morpholinobenzaldehyde | 736991-35-8 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. reddit.com [reddit.com]

- 9. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery and first synthesis of "3-Fluoro-2-morpholinobenzaldehyde"

An In-Depth Technical Guide to the Synthesis and Application of 3-Fluoro-2-morpholinobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the probable first synthesis, underlying chemical principles, and applications of 3-Fluoro-2-morpholinobenzaldehyde (CAS No. 736991-35-8). While a seminal "discovery" paper is not prominent in the public domain, this document reconstructs its most logical synthetic pathway based on established principles of organic chemistry. The synthesis is centered on a regioselective Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and a discussion of its utility as a chemical building block.

Introduction and Significance

3-Fluoro-2-morpholinobenzaldehyde is a substituted aromatic aldehyde that has found utility as a key intermediate in the synthesis of complex molecules for drug discovery.[1] Its structure, featuring an aldehyde group ortho to a morpholine moiety and meta to a fluorine atom, presents a unique combination of functional groups. The electron-withdrawing aldehyde is crucial for activating the aromatic ring, while the morpholine and fluorine substituents modulate properties such as solubility, metabolic stability, and target binding. Its documented use in the synthesis of therapeutic candidates, such as inhibitors for the treatment of Hepatitis C, underscores its importance to the pharmaceutical industry.[1]

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 3-Fluoro-2-(morpholin-4-yl)benzaldehyde |

| CAS Number | 736991-35-8[2][3] |

| Molecular Formula | C₁₁H₁₂FNO₂[3] |

| Molecular Weight | 209.22 g/mol |

The First Synthesis: A Mechanistic Approach via Nucleophilic Aromatic Substitution (SNAr)

The most chemically sound and efficient method for the first synthesis of 3-Fluoro-2-morpholinobenzaldehyde is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the starting materials.

Rationale for the Synthetic Strategy

The synthesis begins with 2,3-difluorobenzaldehyde. The key principles guiding this choice are:

-

Ring Activation: Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group (EWG), such as the aldehyde (-CHO) group, deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic substitution.[4]

-

Leaving Group Position: For the SNAr mechanism to be effective, the leaving group must be positioned ortho or para to the electron-withdrawing group.[4] In 2,3-difluorobenzaldehyde, the fluorine atom at the C2 position is ortho to the C1 aldehyde group, making it highly susceptible to substitution.

-

Regioselectivity: The fluorine at the C2 position is significantly more activated than the fluorine at C3. Nucleophilic attack at C2 allows the negative charge of the intermediate to be delocalized onto the oxygen atom of the aldehyde group, providing substantial resonance stabilization. Attack at C3 does not permit such stabilization. This electronic factor dictates the high regioselectivity of the reaction.

The SNAr Mechanism: Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism.[4][5]

-

Nucleophilic Addition: The nitrogen atom of morpholine, acting as the nucleophile, attacks the electron-deficient C2 carbon of 2,3-difluorobenzaldehyde. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring.[6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex, where the charge is stabilized by resonance, particularly by the ortho-aldehyde group.[5]

-